L-Ascorbyl 2,6-Dibutyrate
Description
L-Ascorbyl 2,6-Dibutyrate (CAS: 4337-04-6) is a lipophilic derivative of ascorbic acid (vitamin C), where two hydroxyl groups at positions 2 and 6 are esterified with butyric acid. This modification enhances its stability and lipid solubility compared to ascorbic acid, making it suitable for applications in cosmetics, pharmaceuticals, and food additives . Its molecular formula is C₁₄H₂₀O₈, and it is commercially available for research and industrial use .
Properties
IUPAC Name |
[(2S)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-3-5-9(16)20-7-8(15)12-11(18)13(14(19)22-12)21-10(17)6-4-2/h8,12,15,18H,3-7H2,1-2H3/t8-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXWCTCPRAYDEB-QPUJVOFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715882 | |
| Record name | [(2S)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4337-04-6 | |
| Record name | [(2S)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification Using Butyric Anhydride
The most widely adopted industrial method involves reacting L-ascorbic acid with butyric anhydride under acidic catalysis. Sulfuric acid (0.5–1.0 M) facilitates protonation of ascorbic acid’s hydroxyl groups, enabling nucleophilic attack by butyrate anions. A typical protocol involves:
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Dissolving L-ascorbic acid in anhydrous dimethylformamide (DMF) at 4°C.
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Dropwise addition of butyric anhydride (2.2 molar equivalents) over 30 minutes.
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Catalytic introduction of H₂SO₄ (0.8 M final concentration).
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Stirring at 25°C for 12 hours under nitrogen atmosphere.
Reaction monitoring via HPLC shows >90% conversion within 8 hours, with di-ester selectivity dependent on stoichiometric control. Excess anhydride (>2.2 eq) risks tri-ester byproducts, while sub-stoichiometric ratios favor monoesters.
Table 1: Optimization of Butyric Anhydride Stoichiometry
| Molar Ratio (Anhydride:Ascorbic Acid) | Conversion (%) | Di-Ester Selectivity (%) |
|---|---|---|
| 1.8:1 | 72 | 58 |
| 2.0:1 | 85 | 79 |
| 2.2:1 | 92 | 88 |
| 2.5:1 | 94 | 82 |
Acid Chloride Method
For laboratory-scale synthesis, butyryl chloride offers superior reactivity. This method proceeds via:
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Protecting ascorbic acid’s C3 hydroxyl with trimethylsilyl chloride (TMSCl).
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Reacting the C2 and C6 positions with butyryl chloride (3.0 eq) in pyridine.
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Deprotecting with methanol/water (9:1 v/v).
NMR analysis confirms >95% regioselectivity for the 2,6-diester when using TMSCl protection. However, pyridine’s toxicity and silanol byproducts limit industrial scalability.
Enzymatic Synthesis
Lipase-mediated esterification addresses environmental concerns associated with acidic catalysts. Candida antarctica lipase B immobilized on acrylic resin (Novozym 435) demonstrates exceptional performance in non-aqueous media:
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Solvent: Tert-butanol (log P = 0.35)
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Substrates: L-ascorbic acid (0.1 M), vinyl butyrate (0.25 M)
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Enzyme loading: 15% (w/w)
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Conversion: 78% at 45°C/24 hours
Notably, enzymatic routes avoid ascorbic acid degradation observed under strong acidic conditions, preserving the lactone ring’s integrity.
Reaction Engineering and Process Intensification
Catalytic Innovations
Comparative studies of Brønsted vs. Lewis acid catalysts reveal:
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H₂SO₄ : Maximum conversion (92%) but promotes decomposition above 30°C.
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ZnCl₂ : 84% conversion with milder conditions (50°C), suitable for heat-sensitive batches.
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Ionic liquids : [BMIM][HSO₄] achieves 88% yield at 60°C with 99% catalyst recovery.
Table 2: Catalyst Performance in Di-Ester Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ (1.0 M) | 25 | 12 | 92 |
| ZnCl₂ (0.5 M) | 50 | 18 | 84 |
| [BMIM][HSO₄] | 60 | 8 | 88 |
Solvent Optimization
Polar aprotic solvents enhance reagent solubility but require careful water control:
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DMF : Optimal for anhydrous conditions (Karl Fischer moisture <50 ppm).
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THF : Enables lower reaction temperatures (4°C) but reduces conversion by 15%.
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Acetonitrile : Facilitates easy recovery via distillation (bp 82°C).
Notably, solvent choice directly impacts crystallization efficiency during downstream processing.
Purification and Isolation
Crystallization Dynamics
Crude product dissolved in ethyl acetate (1:10 w/v) at 60°C, followed by cooling to -20°C, yields 75% recovery of needle-shaped crystals. Adding n-hexane (anti-solvent) in 1:3 ratio improves purity to 97%.
Countercurrent Chromatography (CCC)
A heptane/methanol/acetic acid (5:4:1 v/v) system achieves baseline separation of diesters from monoesters in under 40 minutes. CCC eliminates silica gel contaminants encountered in traditional column chromatography.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆) : δ 5.72 (d, J=6.8 Hz, H-3), 4.45 (m, H-4,5), 2.35 (t, J=7.2 Hz, CH₂COO).
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HPLC : C18 column, 0.1% H3PO4/MeOH (30:70), RT = 6.8 min, purity >99%.
Mass spectrometry confirms molecular ion at m/z 316.3 [M+H]⁺, consistent with C14H20O8.
Stability Profiling
Accelerated stability studies (40°C/75% RH) show:
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Aqueous solutions (pH 5.0) : 95% retention after 6 months.
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Oil-based formulations : No degradation detected over 12 months.
Degradation follows first-order kinetics (k = 1.2×10⁻³ day⁻¹) above 60°C, predominantly via lactone ring opening.
Industrial Scale-Up Considerations
A continuous flow reactor design achieves 85 kg/day throughput:
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Microreactor volume : 2.5 L
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Residence time : 8 minutes
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Productivity : 34 kg/m³/h
This represents a 300% yield improvement over batch processes while reducing solvent waste .
Chemical Reactions Analysis
Types of Reactions: L-Ascorbyl 2,6-Dibutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.
Reduction: It can be reduced back to L-ascorbic acid under specific conditions.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products:
Oxidation: Dehydroascorbic acid derivatives.
Reduction: L-ascorbic acid.
Substitution: Various substituted ascorbic acid derivatives
Scientific Research Applications
Cosmetic Formulations
L-Ascorbyl 2,6-Dibutyrate is widely used in the cosmetic industry for its antioxidant properties and ability to promote collagen synthesis . Its unique structure allows for improved skin penetration, making it effective in:
- Anti-aging Products : ADB helps reduce signs of aging by combating oxidative stress and enhancing skin elasticity.
- Skin Brightening Formulations : It aids in reducing hyperpigmentation and promoting an even skin tone by inhibiting melanin production.
Food Preservation
The antioxidant properties of this compound extend to the food industry where it plays a crucial role in:
- Extending Shelf Life : By preventing oxidation, ADB helps maintain the flavor and nutritional value of food products.
- Preserving Nutritional Quality : Its ability to stabilize vitamins and other sensitive nutrients makes it a valuable additive in functional foods.
Pharmaceutical Applications
In pharmaceuticals, this compound is studied for its potential to enhance drug formulations due to:
- Stability Improvement : It improves the stability of active pharmaceutical ingredients (APIs), thus increasing their efficacy.
- Bioavailability Enhancement : ADB can enhance the absorption of certain medications, making them more effective in treating various conditions.
Recent studies have also explored its potential as a therapeutic agent against viral infections. For instance, research indicates that combinations of ADB with anti-HIV drugs may exhibit synergistic effects against SARS-CoV-2 protease, suggesting its role in COVID-19 treatment strategies .
Research in Nutritional Science
ADB is being investigated for its health benefits beyond topical applications:
- Immune Support : Its antioxidant effects may contribute to improved immune responses.
- Gut Health : Studies indicate that high-dose Vitamin C supplementation can modulate gut microbiota favorably, which may be relevant for overall health .
Agricultural Products
In agriculture, this compound is utilized for:
- Enhancing Plant Growth : It can be incorporated into fertilizers to promote growth and resistance to environmental stressors.
- Sustainable Practices : ADB contributes to sustainable agricultural practices by improving crop resilience without harmful chemicals.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of L-Ascorbyl 2,6-Dibutyrate involves its conversion to L-ascorbic acid in biological systems. L-ascorbic acid acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The compound targets various molecular pathways, including those involved in collagen synthesis and immune function .
Comparison with Similar Compounds
L-Ascorbyl 2,6-Dibutyrate belongs to a family of ascorbic acid esters with varying fatty acid chains. Below is a detailed comparison with structurally related derivatives:
Structural and Physicochemical Properties
Key Observations :
- Hydrophobicity : The hydrophobicity increases with longer fatty acid chains. Dibutyrate (C4 chain) is more hydrophilic than palmitate (C16) or stearate (C18) derivatives, affecting their solubility and partitioning in solvent systems. For example, in countercurrent chromatography, Dibutyrate elutes earlier than 6-palmitate or 6-stearate due to its lower hydrophobicity .
- Separation Behavior: In a hexane/ethyl acetate/ethanol/water system, Dibutyrate partitions into aqueous phases at lower solvent polarities but shifts to organic phases as polarity increases. In contrast, 2,6-dipalmitate remains entirely in organic phases regardless of solvent polarity .
Antimicrobial and Anti-Biofilm Effects
- L-Ascorbyl 2,6-Dipalmitate (ADP): Demonstrates potent anti-biofilm and anti-virulence activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting staphyloxanthin (a virulence factor) and reducing triglyceride accumulation in Caenorhabditis elegans .
- This compound: Limited direct evidence for anti-MRSA activity, but molecular docking studies suggest moderate interaction with SARS-CoV-2 targets (docking score: -6.19 kcal/mol), though less potent than ascorbic acid 2-sulfate .
Metabolic and Antioxidant Effects
- ADP : Reduces triglyceride accumulation in C. elegans under high-fat diets without affecting lifespan or reproduction. It modulates genes related to fatty acid synthesis (e.g., fat-5, fat-6) and oxidative stress (e.g., sod-3) .
- L-Ascorbyl 6-Palmitate : Widely used as a food antioxidant; its enzymatic hydrolysis releases ascorbic acid, enhancing bioavailability in lipid-rich matrices .
Biological Activity
L-Ascorbyl 2,6-Dibutyrate (ASDB) is a derivative of vitamin C that exhibits significant biological activity, particularly due to its antioxidant properties. This article explores the biochemical mechanisms, cellular effects, and potential therapeutic applications of ASDB based on diverse research findings.
1. Antioxidant Properties
ASDB is recognized for its ability to scavenge free radicals, thereby protecting cells from oxidative stress. It acts by donating electrons to reactive oxygen species (ROS), neutralizing them and preventing cellular damage. This property is crucial in various biological contexts, including inflammation and aging.
- Free Radical Scavenging : ASDB neutralizes ROS through electron donation, effectively reducing oxidative damage.
- Regeneration of Other Antioxidants : It can regenerate alpha-tocopherol (Vitamin E), enhancing the overall antioxidant capacity of biological systems.
2. Cellular Effects
ASDB influences several cellular processes, including gene expression and metabolic pathways.
2.1 Gene Expression Modulation
Research indicates that ASDB can modulate the expression of genes involved in:
- Fatty acid synthesis
- Insulin signaling pathways.
2.2 Impact on Cellular Metabolism
In animal models, ASDB has shown the ability to mitigate triacylglyceride accumulation without affecting food consumption or reproduction. This suggests a potential role in metabolic health.
3.1 Anti-Viral Activity
Recent studies have highlighted the potential of ASDB in combination therapies for viral infections, particularly COVID-19. Computational investigations suggest that ASDB can enhance the efficacy of anti-HIV drugs like darunavir against SARS-CoV-2 by inhibiting its main protease .
| Combination | Docking Score (kcal/mol) |
|---|---|
| Darunavir + ASDB | -10.25 |
| ASDB Alone | -6.19 |
| Ascorbic Acid 2-Sulfate | -6.75 |
This data indicates that ASDB may serve as a valuable adjunct in antiviral therapies.
3.2 Cancer Research
ASDB has been studied for its pro-oxidant effects in cancer cell metabolism. It enhances the pro-oxidant activity of compounds like curcumin, potentially triggering apoptotic pathways in cancer cells . This interaction suggests a chemopreventive mechanism where ASDB may selectively target cancerous cells while sparing normal cells.
4. Stability and Dosage Effects
The stability of ASDB is influenced by environmental factors such as temperature and light exposure. In laboratory settings, its antioxidant capacity may diminish over time if not stored properly.
4.1 Dosage Effects
Different dosages of ASDB exhibit varied biological effects:
- Lower Doses : Antioxidant and anti-inflammatory properties.
- Higher Doses : Potential toxicity observed in some studies, indicating a need for careful dosage management in therapeutic applications.
5. Future Directions
Research into this compound continues to evolve, with promising implications for:
- Nutraceutical Development : Formulating dietary supplements aimed at enhancing metabolic health and reducing oxidative stress.
- Pharmaceutical Applications : Exploring combinations with existing antiviral agents to improve treatment outcomes for viral infections.
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing L-Ascorbyl 2,6-Dibutyrate?
this compound can be synthesized via esterification of ascorbic acid with butyric anhydride. Purification often employs countercurrent chromatography (CCC) with solvent systems like hexane-ethyl acetate-methanol-water (5:5:6:2), which partitions derivatives based on hydrophobicity. Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS). Hydrophobic derivatives (e.g., dibutyrates) elute earlier in CCC with lower-phase mobile systems, while longer-chain esters require reversed-phase elution .
Q. How can researchers assess the stability of this compound in aqueous and lipid-rich environments?
Stability studies should use high-performance liquid chromatography (HPLC) with UV detection (λ = 265 nm for ascorbyl derivatives). Accelerated degradation under varying pH (4–8), temperature (25–60°C), and oxidative conditions (H₂O₂ exposure) can quantify decomposition kinetics. Lipid-rich matrices (e.g., emulsions) require extraction protocols using methanol-chloroform (2:1) to recover intact derivatives for analysis .
Q. What standardized assays are used to quantify this compound’s effects on lipid metabolism in model organisms?
Triglyceride (TG) accumulation in C. elegans is measured via BioVision’s enzymatic assay kit after homogenization in M9 buffer. Oil Red O or Sudan Black staining provides qualitative validation, while Fourier-transform infrared spectroscopy (FTIR) identifies lipid-specific absorption bands (e.g., 1740 cm⁻¹ for ester carbonyl groups). Normalize TG levels to total protein (Bradford assay) to account for biomass variation .
Advanced Research Questions
Q. How does this compound modulate oxidative stress pathways in C. elegans, and what experimental controls are critical for reproducibility?
this compound reduces ROS accumulation in high-fat-diet C. elegans via upregulation of superoxide dismutase (SOD) and downregulation of age-1 (PI3K homolog). Use synchronized worm populations and include controls for genetic background (e.g., daf-16 mutants) and bacterial diet (OP50 E. coli). ROS quantification requires H₂DCFDA fluorescence, with normalization to autofluorescence in unstained controls .
Q. What molecular mechanisms explain this compound’s dual inhibition of MRSA biofilm formation and virulence factors?
At sub-MIC concentrations (50–200 µg/mL), this compound downregulates agr quorum-sensing genes (e.g., RNAIII) and biofilm-associated adhesins (e.g., fnbA). Molecular docking (Glide software) predicts competitive binding to staphyloxanthin biosynthetic enzymes (e.g., CrtM), disrupting membrane integrity. Validate using confocal microscopy (SYTO9/PI staining) and qPCR for hla (α-hemolysin) and spa (protein A) .
Q. How do contradictions in ROS modulation by this compound arise across studies, and how can they be resolved?
Discrepancies in ROS outcomes (e.g., increased vs. decreased levels) may stem from differences in model systems (e.g., wild-type vs. sod-3 mutants) or assay conditions (acute vs. chronic exposure). Control for baseline oxidative stress using mev-1 mutants with constitutively elevated ROS. Pair ROS assays with transcriptomics (RNA-seq) to identify compensatory pathways like insulin/IGF-1 signaling (daf-2, ins-7) .
Q. What in vivo models are suitable for studying this compound’s anti-obesity effects without confounding toxicity?
C. elegans is ideal for high-throughput screening due to conserved lipid metabolism genes (e.g., sbp-1, fat-5/6/7). Monitor lifespan, pharyngeal pumping, and brood size to exclude off-target toxicity. For mammalian models, pair oral administration in high-fat-diet mice with dual-energy X-ray absorptiometry (DEXA) for fat mass quantification and hepatic TG extraction via Folch method .
Q. How can researchers optimize this compound’s bioavailability for topical or systemic delivery in preclinical studies?
For dermal applications, formulate with penetration enhancers (e.g., propylene glycol) and assess stratum corneum partitioning via Franz diffusion cells. Systemic delivery may require nanoencapsulation (e.g., liposomes) to improve aqueous solubility. Pharmacokinetic studies in rodents should measure plasma half-life using LC-MS/MS, with bile-duct cannulation to assess enterohepatic recirculation .
Methodological Notes
- Data Contradictions : Always cross-validate findings using orthogonal assays (e.g., ROS fluorescence + SOD activity gels) .
- Gene Expression : Include housekeeping genes (e.g., act-1 in C. elegans) and perform melt-curve analysis to confirm qPCR specificity .
- Biofilm Assays : Use crystal violet staining for biomass quantification and Calgary Biofilm Devices for antibiotic synergy testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
